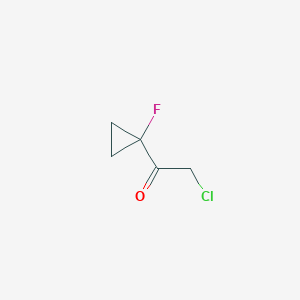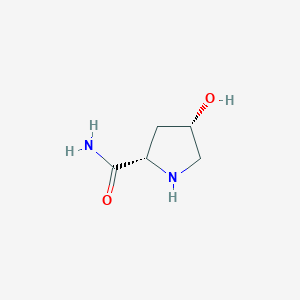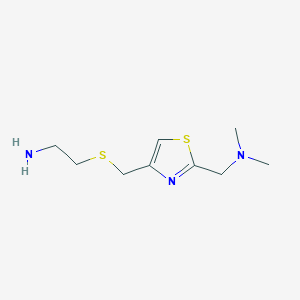![molecular formula C13H17ClN2S B135507 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine CAS No. 159298-83-6](/img/structure/B135507.png)
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine has been studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. It has also been found to have potential as a treatment for neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Wirkmechanismus
The exact mechanism of action of 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. It has been shown to enhance the activity of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain.
Biochemische Und Physiologische Effekte
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that is involved in the development of seizures and neuropathic pain. It has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine in lab experiments is that it exhibits a wide range of pharmacological properties, which makes it a versatile compound for studying the effects of drugs on the nervous system. However, one limitation is that it has not yet been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine. One area of research could be to investigate its potential as a treatment for neuropathic pain in humans. Another area of research could be to explore its effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine involves the reaction of 4-chloroacetophenone with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then reacted with 4-methylpiperazine in the presence of acetic acid to yield the final compound. The purity of the compound can be improved by recrystallization from ethanol.
Eigenschaften
CAS-Nummer |
159298-83-6 |
|---|---|
Produktname |
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine |
Molekularformel |
C13H17ClN2S |
Molekulargewicht |
268.81 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)ethanethione |
InChI |
InChI=1S/C13H17ClN2S/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 |
InChI-Schlüssel |
XOWUCQOFMKHAOW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CN1CCN(CC1)C(=S)CC2=CC=C(C=C2)Cl |
Synonyme |
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















